![molecular formula C15H15NO5S B2871745 5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid CAS No. 518052-94-3](/img/structure/B2871745.png)

5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

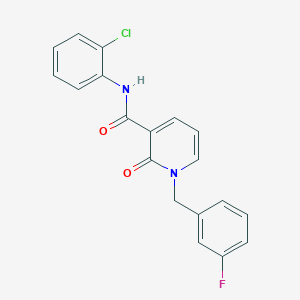

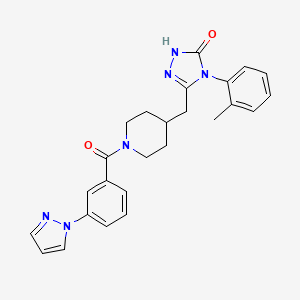

“5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid” is a chemical compound with the molecular formula C15H15NO5S . It has an average mass of 321.348 Da and a monoisotopic mass of 321.067108 Da .

Molecular Structure Analysis

The molecular structure of “5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid” is characterized by its molecular formula C15H15NO5S . The exact structure would require more specific information such as bond lengths and angles, which are not available from the current data.Applications De Recherche Scientifique

Anticancer Research

This compound has shown potential in anticancer research, particularly in the inhibition of certain pathways involved in cancer cell proliferation. For instance, derivatives of this molecule have been studied for their ability to inhibit the WNT/β-catenin signaling pathway, which is often dysregulated in cancer cells .

Antimicrobial Development

Research has indicated that derivatives of 5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid can serve as scaffolds for developing new antimicrobial agents targeting multidrug-resistant Gram-positive pathogens . This is crucial in the fight against antibiotic resistance.

Molecular Biology

In molecular biology, this compound’s derivatives are used in proteomics research. They can be employed to study protein expression and interaction, which is vital for understanding cellular processes and disease mechanisms .

Drug Development

The sulfonylamino group present in this compound is a common feature in many drug molecules. Its derivatives are being explored for their pharmacological properties and potential use in drug development, particularly for conditions that require modulation of enzymatic activity.

Biochemical Research

In biochemistry, the compound is used for gene editing and proteomics research. It helps in understanding the genetic basis of diseases and the complex dynamics of the proteome .

Industrial Applications

While not directly an application, the compound’s derivatives are being explored for various industrial applications, including the development of biochemical assays and research tools that can be used in industrial biotechnology processes .

Neurological Disorder Treatment

Some studies suggest that derivatives of this compound could be used to develop new treatments for neurological disorders. They have the potential to act as competitive antagonists for receptors implicated in neurological diseases such as epilepsy and schizophrenia .

Pharmacophore in Medicinal Chemistry

The sulfonylamino group is a significant pharmacophore in medicinal chemistry. It is responsible for the biological activity of many clinically significant drugs and is a focus of research for the development of new therapeutic agents .

Propriétés

IUPAC Name |

5-[(2,5-dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-9-3-4-10(2)14(7-9)22(20,21)16-11-5-6-13(17)12(8-11)15(18)19/h3-8,16-17H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHBGWNGARQYRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2871662.png)

![N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2871663.png)

![N-(4-(dimethylamino)phenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2871664.png)

![4-({2,2-Dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-3-yl}methyl)benzohydrazide](/img/structure/B2871669.png)

![2-{2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2871677.png)

![2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide](/img/structure/B2871678.png)

![1-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2871681.png)

![5-(4-chlorobenzyl)-2-(2-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2871683.png)